2-Amino-3-(4-aminophenyl)propanoic acid 2-Amino-3-(4-aminophenyl)propanoic acid L-2-Amino-3-(4-aminophenyl)propanoic acid, also known as P-aminophenylalanine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-2-Amino-3-(4-aminophenyl)propanoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-2-amino-3-(4-aminophenyl)propanoic acid is primarily located in the cytoplasm. Outside of the human body, L-2-amino-3-(4-aminophenyl)propanoic acid can be found in pulses. This makes L-2-amino-3-(4-aminophenyl)propanoic acid a potential biomarker for the consumption of this food product.
4-aminophenylalanine is a phenylalanine derivative that is phenylalanine carrying an amino group at position 4 on the benzene ring. It is a non-proteinogenic alpha-amino acid, a phenylalanine derivative and a substituted aniline.
Brand Name: Vulcanchem
CAS No.: 2922-41-0
VCID: VC21538262
InChI: InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)N
Molecular Formula: C9H12N2O2
Molecular Weight: 198.22 g/mol

2-Amino-3-(4-aminophenyl)propanoic acid

CAS No.: 2922-41-0

Cat. No.: VC21538262

Molecular Formula: C9H12N2O2

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(4-aminophenyl)propanoic acid - 2922-41-0

CAS No. 2922-41-0
Molecular Formula C9H12N2O2
Molecular Weight 198.22 g/mol
IUPAC Name 2-amino-3-(4-aminophenyl)propanoic acid
Standard InChI InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Standard InChI Key CMUHFUGDYMFHEI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)N
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)N
Melting Point 260-264°C

Chemical Properties

Molecular Structure and Identity

2-Amino-3-(4-aminophenyl)propanoic acid possesses a well-defined molecular structure characterized by the following identifiers:

PropertyValue
Chemical FormulaC9H12N2O2
Average Molecular Mass180.204 g/mol
Monoisotopic Mass180.090 g/mol
CAS Registry Number943-80-6
IUPAC Name2-amino-3-(4-aminophenyl)propanoic acid
Traditional NameP-aminophenylalanine

The compound can be represented by the SMILES notation NC(CC1=CC=C(N)C=C1)C(O)=O and the InChI identifier InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13), which precisely defines its chemical structure .

Physical Properties

As a derivative of phenylalanine, 2-Amino-3-(4-aminophenyl)propanoic acid shares some physical properties with its parent compound but exhibits distinctive characteristics due to the additional amino group. The compound exists as a solid at room temperature, with solubility properties influenced by its zwitterionic nature and the presence of the additional amino group, which increases its hydrophilicity compared to phenylalanine. The presence of two amino groups and a carboxylic acid functionality gives this compound amphoteric properties, allowing it to act as both an acid and a base depending on the pH of the environment .

Structural Analysis

Core Structure and Functional Groups

The compound 2-Amino-3-(4-aminophenyl)propanoic acid contains several key functional groups that define its chemical behavior:

  • An alpha-amino acid group (2-amino-propanoic acid), which is characteristic of all amino acids

  • A phenyl ring attached at the beta position of the amino acid

  • An additional amino group at the para position (position 4) of the phenyl ring

This configuration results in a molecule with three potential ionizable groups: the carboxylic acid (acidic), the alpha-amino group (basic), and the para-amino group on the phenyl ring (basic). These functional groups provide multiple sites for potential chemical reactions and interactions with biological systems .

Relationship to Phenylalanine

2-Amino-3-(4-aminophenyl)propanoic acid is structurally related to the essential amino acid phenylalanine, differing only by the addition of an amino group at the para position of the phenyl ring. This modification significantly alters the electronic properties of the aromatic ring, making it more electron-rich compared to phenylalanine. The additional amino group also provides an extra site for hydrogen bonding and salt bridge formation, potentially affecting how the molecule interacts with proteins, enzymes, and other biological macromolecules .

Chemical Classification and Taxonomy

Chemical Classification Hierarchy

2-Amino-3-(4-aminophenyl)propanoic acid belongs to a well-defined chemical taxonomy:

Classification LevelCategory
KingdomOrganic compounds
Super ClassOrganic acids and derivatives
ClassCarboxylic acids and derivatives
Sub ClassAmino acids, peptides, and analogues
Direct ParentPhenylalanine and derivatives

This classification places the compound within the broader context of amino acid derivatives and specifically as a modified version of phenylalanine .

Molecular Framework

Comparative Analysis with Related Compounds

Comparison with Structural Analogues

Several compounds share structural similarities with 2-Amino-3-(4-aminophenyl)propanoic acid, each with distinctive properties:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-Amino-3-(4-aminophenyl)propanoic acidC9H12N2O2180.204 g/molReference compound
(S)-2-amino-3-(4-aminophenyl)propanolC9H14N2O166.22 g/molCarboxylic acid replaced with alcohol group
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acidC9H12N2O2S212.27 g/molContains a sulfanyl linkage between amino acid and phenyl ring
(S)-2-amino-3-(4-sulfophenyl)propanoic acidC9H11NO5S245.25 g/molContains a sulfo group instead of amino group on phenyl ring
(S)-2-Amino-3-(3-aminophenyl)propanoic acidC9H12N2O2180.204 g/molAmino group at meta (position 3) instead of para position

These structural analogues demonstrate how small modifications to the core structure can result in significant changes to the molecule's properties and potential functions .

Structure-Activity Relationships

Spectroscopic Properties

Predicted Spectral Characteristics

Based on its structure, 2-Amino-3-(4-aminophenyl)propanoic acid would exhibit characteristic spectroscopic features. In infrared (IR) spectroscopy, it would show absorption bands corresponding to NH2 stretching (primary amines), C=O stretching (carboxylic acid), and aromatic C=C stretching. In nuclear magnetic resonance (NMR) spectroscopy, the aromatic protons would produce a characteristic pattern in the 1H NMR spectrum, with the para-substitution pattern resulting in a typical AA'BB' system. The amino and carboxylic acid protons would appear at characteristic chemical shifts, although these might be affected by pH and solvent conditions .

Mass Spectrometric Behavior

In mass spectrometry, 2-Amino-3-(4-aminophenyl)propanoic acid would likely show a molecular ion peak at m/z 180, corresponding to its monoisotopic mass. Fragment ions might include those resulting from the loss of the carboxyl group, the alpha-amino group, or fragments of the aromatic ring. The presence of two amino groups would influence the fragmentation pattern and provide distinctive peaks that could be used for identification and quantification purposes .

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